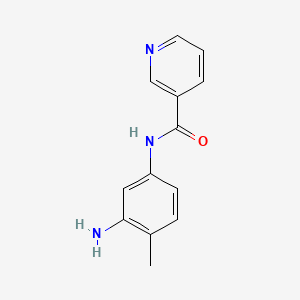

N-(3-amino-4-methylphenyl)nicotinamide

CAS No.: 653584-84-0

Cat. No.: VC4038381

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653584-84-0 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-(3-amino-4-methylphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) |

| Standard InChI Key | KEJVWGOGEAIFGY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N |

Introduction

Chemical Structure and Nomenclature

N-(3-Amino-4-methylphenyl)nicotinamide belongs to the class of aromatic amides, with the following structural characteristics:

-

Molecular formula: C₁₃H₁₃N₃O

-

Molecular weight: 227.26 g/mol

-

IUPAC name: N-(3-amino-4-methylphenyl)pyridine-3-carboxamide

-

SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N

The compound comprises a nicotinamide moiety (pyridine-3-carboxamide) linked to a 3-amino-4-methylphenyl group. This structure positions it as a potential modulator of nicotinamide-dependent enzymatic pathways, such as those involving NAD+ metabolism or nicotinamide N-methyltransferase (NNMT) .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves multi-step reactions:

-

Nitro Reduction: Starting from 3-nitro-4-methylaniline, catalytic hydrogenation (e.g., Pd/C, H₂) yields 3-amino-4-methylaniline .

-

Amide Coupling: The amine reacts with nicotinoyl chloride or activated nicotinic acid derivatives (e.g., HATU-mediated coupling) to form the target compound .

Example Protocol:

-

Step 1: Hydrogenation of N-(4-methyl-3-nitrophenyl)acetamide (5.2 g yield, 65%) using Pd/C in methanol .

-

Step 2: Condensation with nicotinoyl chloride in the presence of triethylamine, yielding the final product after purification .

Key Challenges

-

Selectivity: Avoiding over-reduction or side reactions at the aromatic amine.

-

Purification: Chromatographic methods are often required due to byproduct formation .

Physicochemical Properties

Biological Activity and Mechanisms

Enzyme Modulation

-

NNMT Inhibition: Structural analogs (e.g., alkynyl bisubstrate inhibitors) demonstrate subnanomolar IC₅₀ values for NNMT, an enzyme linked to metabolic disorders and cancer . While direct data for N-(3-amino-4-methylphenyl)nicotinamide are lacking, its nicotinamide core and aromatic substituent suggest potential interaction with NNMT’s substrate-binding pocket .

-

NAD+ Metabolism: By mimicking nicotinamide, the compound may influence NAD+ salvage pathways, indirectly affecting sirtuins or PARPs .

Comparative Analysis with Structural Analogs

Applications in Drug Development

Targeted Therapies

-

Cancer: NNMT overexpression in tumors (e.g., glioblastoma, pancreatic cancer) makes this compound a candidate for enzyme inhibition strategies .

-

Neurodegeneration: GSK-3 inhibition by related compounds suggests potential in Alzheimer’s disease models.

Diagnostic Probes

-

PET Imaging: Fluorinated analogs (e.g., ¹⁸F-labeled derivatives) could visualize enzyme activity in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume